molecular formula C8H10ClNO B1372739 (S)-2-Amino-2-(4-chlorophenyl)ethanol CAS No. 191109-51-0

(S)-2-Amino-2-(4-chlorophenyl)ethanol

Cat. No. B1372739
CAS RN: 191109-51-0
M. Wt: 171.62 g/mol
InChI Key: AJASJZNNGLIKBY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(4-chlorophenyl)ethanol, also known as (S)-4-chloro-2-aminophenol, is an important molecule in the field of organic chemistry. It is a chiral compound with two enantiomers, (S)-4-chloro-2-aminophenol and (R)-4-chloro-2-aminophenol. The (S)-enantiomer is the one of interest in This compound is used in the synthesis of a variety of organic compounds, including drugs and other biologically active substances. It is also used in the synthesis of pharmaceutical intermediates. In addition, (S)-4-chloro-2-aminophenol has been studied for its potential applications in the fields of medicine and biochemistry. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-4-chloro-2-aminophenol.

Scientific Research Applications

Synthesis and Characterization

  • Research includes the synthesis and characterization of compounds related to (S)-2-Amino-2-(4-chlorophenyl)ethanol. For instance, a study by Tayade and Waghmare (2016) involved the isomerisation of series of related compounds and justified their structure based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).

Biocatalytic Applications

  • The compound has been used as a key intermediate in biocatalytic processes. Kurbanoğlu et al. (2009) explored the asymmetric reduction of a related compound in submerged culture, achieving high conversion and excellent enantiomeric excess (Kurbanoğlu et al., 2009).

Asymmetric Transfer Hydrogenation

  • Xu et al. (2010) conducted a study on the synthesis of optically active amino alcohols through asymmetric transfer hydrogenation of amino ketones, achieving high enantiomeric excesses and yields (Xu et al., 2010).

Microbial Catalysis

  • Ni, Zhang, and Sun (2012) studied the asymmetric reduction of a similar compound using resting cells of Candida ontarioensis, achieving high yield and enantiomeric excess (Ni, Zhang, & Sun, 2012).

Antimicrobial Activity

  • Sah et al. (2014) synthesized compounds from a related chemical, testing their antimicrobial activity against various bacterial and fungal strains, demonstrating moderate activity (Sah et al., 2014).

Bioprocess Design and Intensification

  • Eixelsberger et al. (2013) conducted economic evaluations and process optimizations for the bioproduction of a related compound, achieving high yield and optical purity in large-scale production (Eixelsberger et al., 2013).

Enzymatic Synthesis

  • Hanson et al. (2005) focused on the purification and cloning of a ketoreductase for the synthesis of a related chiral alcohol, achieving high enantiomeric excess and yield (Hanson et al., 2005).

properties

IUPAC Name

(2S)-2-amino-2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASJZNNGLIKBY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate used in the above reaction was prepared as follows. 2-Amino-2-(4-chlorophenyl)acetic acid (12 g, 64.65 mmol) was stirred in THF (200 mL) and sodium borohydride (5.82 g, 153.87 mmol) was added in portions to the stirred mixture under nitrogen. A solution of iodine (16.41 g, 64.65 mmol) in THF (20 mL) was added dropwise maintaining the temperature below 15° C. using an ice bath. The resulting mixture was warmed to room temperature and stirred at reflux overnight. The reaction was quenched by the addition of methanol (40 mL). A portion of this solution was removed (50 mL) and partitioned between ethyl acetate and water. The organic layer was concentrated under reduced pressure. The residue was purified by MPLC on silica using gradient elution (0 to 10% methanol/DCM). The desired product, 2-amino-2-(4-chlorophenyl)ethanol (1.318 g, 11.88%), was thus isolated as a colourless solid.
Name
tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.82 g
Type
reactant
Reaction Step Three
Quantity
16.41 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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